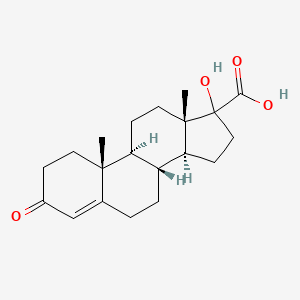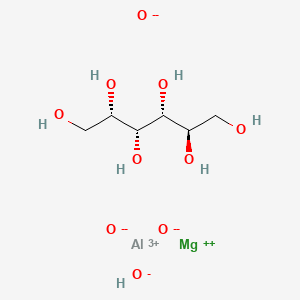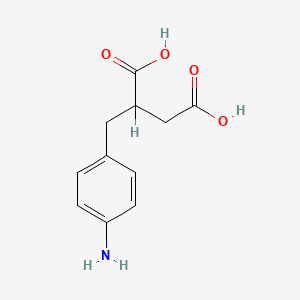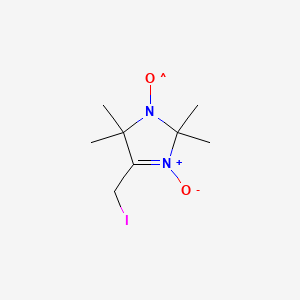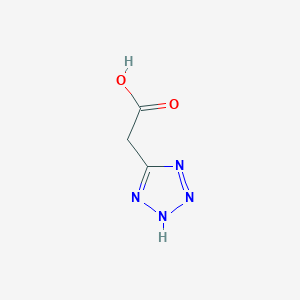
1H-四唑-5-乙酸
描述
1H-Tetrazole-5-acetic acid H2tza) can be prepared from ethyl 2-(1H-tetrazol-5-yl)acetate.
科学研究应用
合成和代谢谱研究
1H-四唑-5-乙酸已被用作生物活性分子合成中间体。其衍生物,[1-14 C]2-(1H-四唑-5-基)乙酸,已为药物发现阶段的代谢谱研究制备(Maxwell & Tran, 2017)。
新型合成过程
报道了一种制备1H-四唑乙酸的新型过程,涉及从水合肼和氰胺合成5-氨基四唑,然后经过一系列反应得到1H-四唑乙酸(Tao, 2013)。
合成中的有机催化
已探索1H-四唑-5-乙酸作为有机催化剂,用于合成2-芳基-2,3-二氢喹啉-4(1H)-酮衍生物。这种方法方便,催化剂可重复使用。合成的化合物在紫外光下呈现淡黄白色荧光,显示在光物理研究中的潜力(Mondal, Khan, & Mitra, 2019)。
高氮能量化合物的制备
1H-四唑-5-乙酸已用于制备高氮能量化合物,如5-(三硝基甲基)-2H-四唑和-四唑酸盐。这些化合物在受冲击或加热时表现出爆炸性质,表明它们在能量材料研究中的潜力(Haiges & Christe, 2013)。
铜催化反应中的配体
发现四唑-1-乙酸可作为铜催化的N-芳基化反应中的优越配体,显示该化合物在温和条件下促进特定化学反应的实用性(Wu et al., 2013)。
配位化合物和催化性能
已使用1H-四唑酸-5-乙酸与Nd(III)和Dy(III)形成配位化合物。这些化合物对苯乙烯的聚合显示出特定且良好的催化行为(Li et al., 2012)。
作用机制
Target of Action
1H-Tetrazole-5-acetic acid, also known as H2tza, is a synthetic compound that has been used in the preparation of various substances . It has been used as a bifunctional ligand for the synthesis of novel copper (II) and nickel (II) complexes . The primary targets of this compound are therefore these metal ions, which play crucial roles in various biological processes.
Mode of Action
It is known that the compound interacts with its targets (copper (ii) and nickel (ii) ions) to form complexes . These complexes may then interact with other molecules or structures within the cell, leading to various changes in cellular function.
Biochemical Pathways
It is known that tetrazolic acids, such as 1h-tetrazole-5-acetic acid, can form β-glucuronides . This is a metabolic fate that often befalls aliphatic carboxylic acids, suggesting that 1H-Tetrazole-5-acetic acid may affect similar biochemical pathways.
Pharmacokinetics
Tetrazoles are generally known to be metabolism-resistant isosteric replacements for carboxylic acids . This suggests that 1H-Tetrazole-5-acetic acid may have similar pharmacokinetic properties, including potential resistance to biological degradation.
Result of Action
It is known that the compound can be used in the preparation of various substances, including 5-(trinitromethyl)-2h-tetrazole, n-(furan-2yl methyl)-2-(1h-tetrazol-5-yl)acetamide, and tetrazolium based ionic liquid . These substances may have various effects on cells, depending on their specific properties and the context in which they are used.
Action Environment
It is known that the compound is stable over a wide ph range . This suggests that it may be resistant to changes in environmental conditions, such as variations in pH.
安全和危害
1H-Tetrazole-5-acetic acid is classified as an irritant and may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .
未来方向
Tetrazoles, including 1H-Tetrazole-5-acetic acid, play a crucial role in pharmaceutical and medicinal applications . They are being explored for their potential use in the synthesis of novel drugs and biologically active substances . The synthesis of tetrazole scaffolds has been a significant area of interest in chemical and pharmaceutical research .
生化分析
Biochemical Properties
1H-Tetrazole-5-acetic acid plays a crucial role in biochemical reactions, particularly as a bifunctional ligand in the synthesis of novel metal complexes. It interacts with enzymes, proteins, and other biomolecules through coordination bonds, hydrogen bonds, and van der Waals interactions. For instance, it can form complexes with copper (II) and nickel (II) ions, which can influence the activity of metalloenzymes and other metal-dependent proteins .
Cellular Effects
1H-Tetrazole-5-acetic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can modulate the activity of metalloproteins, leading to changes in cellular functions such as oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of 1H-Tetrazole-5-acetic acid involves its ability to bind to biomolecules, either through coordination with metal ions or through hydrogen bonding with amino acid residues in proteins. This binding can result in enzyme inhibition or activation, as well as alterations in gene expression. For instance, its interaction with copper (II) ions can inhibit the activity of certain metalloenzymes, thereby affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Tetrazole-5-acetic acid can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade when exposed to air or light. Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods .
Dosage Effects in Animal Models
The effects of 1H-Tetrazole-5-acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity, while at high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
1H-Tetrazole-5-acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. It can affect metabolic flux and metabolite levels, particularly in pathways involving metal ions and oxidative stress responses .
Transport and Distribution
Within cells and tissues, 1H-Tetrazole-5-acetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its overall activity and function. For example, its binding to metal ions can facilitate its transport across cell membranes and its distribution within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1H-Tetrazole-5-acetic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, its presence in the mitochondria can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-(2H-tetrazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c8-3(9)1-2-4-6-7-5-2/h1H2,(H,8,9)(H,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNAPQMUUHSYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176139 | |
| Record name | 1H-Tetrazol-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21743-75-9 | |
| Record name | Tetrazole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21743-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Tetrazol-5-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021743759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21743-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Tetrazol-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-tetrazol-5-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




